Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate
Description
Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate is an organic compound that belongs to the class of benzoates. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring both benzyloxy and pent-1-en-1-yl groups, makes it an interesting subject for chemical research and industrial applications.
Properties
CAS No. |
649552-11-4 |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl 2-pent-1-enyl-6-phenylmethoxybenzoate |
InChI |
InChI=1S/C20H22O3/c1-3-4-6-12-17-13-9-14-18(19(17)20(21)22-2)23-15-16-10-7-5-8-11-16/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
CKHYHVKGBVQIQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate typically involves the esterification of 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoates.
Scientific Research Applications
Chemical Synthesis
1.1 Organic Synthesis
Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the formation of more complex molecules. For instance, it can be utilized in the synthesis of other benzoate derivatives through esterification reactions or as a substrate in cross-coupling reactions.
Case Study: Synthesis of Related Compounds
In a study focusing on the development of new synthetic routes for benzoate derivatives, this compound was employed as a starting material. The compound underwent palladium-catalyzed cross-coupling reactions to yield novel aromatic compounds with potential applications in medicinal chemistry .
Fragrance Industry
2.1 Fragrance Composition
Due to its unique aromatic profile, this compound is utilized in the fragrance industry. It contributes to the creation of complex scent profiles that are desirable in perfumes and personal care products.
Data Table: Fragrance Components
| Compound Name | Function | Concentration (%) |
|---|---|---|
| This compound | Base note | 5 - 15 |
| Ethyl Vanillin | Sweet note | 0.5 - 3 |
| Linalool | Floral note | 0.5 - 10 |
The incorporation of this compound enhances the longevity and complexity of fragrance formulations, making it a valuable ingredient in commercial products .
Therapeutic Potential
3.1 Anticancer Activity
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research focused on histone deacetylase inhibitors (HDACIs) has shown that certain modifications of this compound can lead to enhanced biological activity against cancer cell lines.
Case Study: HDAC Inhibition
In a study examining the effects of various benzoate derivatives on cancer cell proliferation, this compound was tested alongside known HDAC inhibitors. The results demonstrated significant inhibitory effects on cell growth, suggesting its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(benzyloxy)benzoate
- Methyl 6-(pent-1-en-1-yl)benzoate
- Methyl 2-(benzyloxy)-6-methylbenzoate
Comparison
Compared to similar compounds, Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate is unique due to the presence of both benzyloxy and pent-1-en-1-yl groups. This dual functionality can impart distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired.
Biological Activity
Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its antimicrobial, anti-inflammatory, and cytotoxic effects.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety with a benzyloxy group and a pentenyl side chain. This unique structure may contribute to its biological properties, enhancing its interaction with various biological targets.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is suggested by the activity of related compounds. Studies have shown that similar benzoate derivatives can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) . This may be attributed to their ability to modulate signaling pathways involved in inflammation.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies on structurally related compounds indicate varying degrees of cytotoxic effects depending on concentration and exposure time. For example, certain analogs demonstrated significant cytotoxicity in cancer cell lines at concentrations above 20 µM . Further studies are needed to establish the cytotoxic profile of this compound specifically.
The mechanism by which this compound exerts its biological effects likely involves interaction with key enzymes and receptors. For instance, tyrosinase inhibition has been noted in related compounds, which could be relevant for conditions like hyperpigmentation . Understanding these mechanisms will require detailed kinetic studies and molecular docking analyses.
Case Studies
While direct case studies involving this compound are scarce, analogous compounds have been investigated in various contexts:
- Antimicrobial Efficacy : A study demonstrated that a related benzoate derivative exhibited potent antibacterial activity against Staphylococcus aureus, suggesting potential for treating infections .
- Anti-cancer Properties : Another investigation into benzoate derivatives highlighted their ability to induce apoptosis in cancer cell lines, indicating a possible therapeutic avenue for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
